molecular formula C11H11ClO B570771 4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1384840-00-9

4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B570771
CAS No.: 1384840-00-9
M. Wt: 194.658
InChI Key: PEBBLIRRDVHYAP-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol. It is used as a chemical reagent in the synthesis of various derivatives, particularly carboxamide derivatives, which are known for their microbiocidal properties.

Preparation Methods

The synthesis of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several steps. One common method includes the reaction of cycloheptanone with aromatic aldehydes and malononitrile in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) solvent . This method is known for its excellent yields, simple operation, and mild conditions .

Chemical Reactions Analysis

4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Scientific Research Applications

4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is widely used in scientific research for the synthesis of carboxamide derivatives, which have microbiocidal propertiesAdditionally, the compound is used in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its role as a chemical reagent in the synthesis of microbiocidal carboxamide derivatives. These derivatives exert their effects by targeting microbial cell walls or enzymes, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways involved depend on the specific derivative synthesized.

Comparison with Similar Compounds

4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:

  • 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a similar structure but with the chlorine atom at a different position, which can lead to different reactivity and applications .
  • 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : This compound has a hydroxyl group instead of a chlorine atom, which significantly alters its chemical properties and potential applications .

4-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific chlorine substitution, which makes it particularly useful in the synthesis of microbiocidal derivatives.

Properties

IUPAC Name

4-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-9-6-3-5-8-4-1-2-7-10(13)11(8)9/h3,5-6H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBBLIRRDVHYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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